N-(3,4-dimethoxyphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide
Overview
Description
N-(3,4-dimethoxyphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C13H19N3O5 and its molecular weight is 297.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.13247072 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescent Probes for Hydrazine Detection
A study by Zhu et al. (2019) introduced a ratiometric fluorescent probe for the detection of hydrazine (N2H4), a strong reductant with high acute toxicity. The probe, designed with a dicyanoisophorone fluorescent group and a 4-bromobutyryl recognition site, facilitates the detection of N2H4 through an intramolecular charge transfer pathway. This probe exhibits low cytotoxicity, high cell permeability, and a large Stokes shift, making it suitable for environmental water systems analysis and fluorescence imaging in biological samples like HeLa cells and zebrafish (Zhu et al., 2019).
Synthesis and Biological Evaluation of Novel Compounds
Fahim and Shalaby (2019) reported the synthesis and biological evaluation of novel benzenesulfonamide derivatives, showcasing the chemical reactivity of such compounds towards hydrazine hydrate or hydroxylamine. These derivatives exhibited significant in vitro antitumor activity against HepG2 and MCF-7 cell lines, demonstrating their potential in medicinal chemistry (Fahim & Shalaby, 2019).
Development of Aromatic Polyamides with Electrochromic Properties
Liou and Chang (2008) synthesized a series of novel polyamides with pendent 4,4'-dimethoxy-substituted triphenylamine (TPA) units through a palladium-catalyzed hydrazine reduction. These polyamides exhibited good solubility, thermal stability, and electrochromic properties, making them applicable in various advanced material technologies (Liou & Chang, 2008).
Antimicrobial Activities of Pyrazole Derivatives
Bildirici et al. (2007) explored the synthesis of derivatives from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and evaluated their antibacterial activities. The study demonstrated the potential of these compounds in developing new antimicrobial agents, further emphasizing the versatility of hydrazine-based derivatives in drug development (Bildirici, Şener, & Tozlu, 2007).
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(3-hydroxybutanoylamino)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5/c1-8(17)6-12(18)15-16-13(19)14-9-4-5-10(20-2)11(7-9)21-3/h4-5,7-8,17H,6H2,1-3H3,(H,15,18)(H2,14,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVRLANJFLTBGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NNC(=O)NC1=CC(=C(C=C1)OC)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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